
2-(Diethoxymethyl)phenylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzaldehyde diethylacetal)magnesium bromide solution, 1 M in tetrahydrofuran (THF), is a specialized organometallic reagent used in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(Benzaldehyde diethylacetal)magnesium bromide involves the reaction of benzaldehyde diethylacetal with magnesium bromide in the presence of THF. The reaction is typically carried out under an inert atmosphere to prevent the reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
C6H5CH(OCH2CH3)2+MgBr2→C6H5CH(OCH2CH3)2MgBr
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The reaction is monitored to ensure complete conversion of the starting materials to the desired Grignard reagent. The product is then purified and stored under an inert atmosphere to maintain its reactivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzaldehyde diethylacetal)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and esters.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
The major products formed from these reactions are typically alcohols, resulting from the nucleophilic addition of the Grignard reagent to carbonyl compounds .
Wissenschaftliche Forschungsanwendungen
2-(Benzaldehyde diethylacetal)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Chemical Biology: Applied in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism by which 2-(Benzaldehyde diethylacetal)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide group stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This process is crucial in the formation of alcohols from carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzaldehyde diethylacetal)magnesium bromide: Similar in structure but with the acetal group at the para position.
Phenylmagnesium bromide: A simpler Grignard reagent without the acetal group.
Benzylmagnesium bromide: Contains a benzyl group instead of the benzaldehyde diethylacetal group.
Uniqueness
2-(Benzaldehyde diethylacetal)magnesium bromide is unique due to the presence of the acetal group, which can provide additional stability and reactivity in certain synthetic applications. This makes it a versatile reagent in organic synthesis compared to simpler Grignard reagents .
Eigenschaften
Molekularformel |
C11H15BrMgO2 |
|---|---|
Molekulargewicht |
283.44 g/mol |
IUPAC-Name |
magnesium;diethoxymethylbenzene;bromide |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h5-8,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
JBQVKOMEYWFQBS-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(C1=CC=CC=[C-]1)OCC.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)
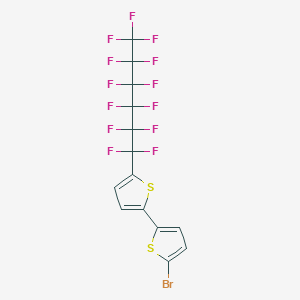
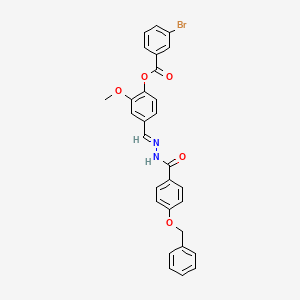
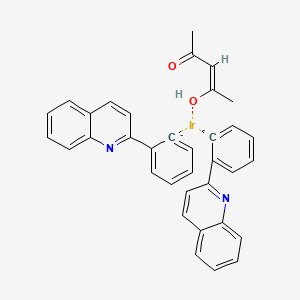
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)


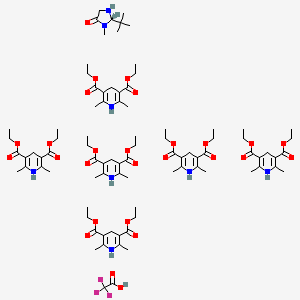

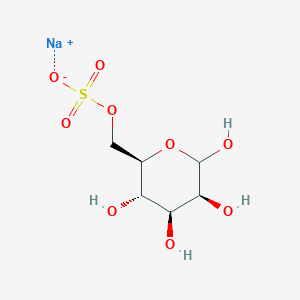
![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)

